molecular formula C20H27NO B14737152 3-[(Dimethylamino)methyl]-5-(2-methylbutan-2-yl)[1,1'-biphenyl]-2-ol CAS No. 6279-67-0

3-[(Dimethylamino)methyl]-5-(2-methylbutan-2-yl)[1,1'-biphenyl]-2-ol

Cat. No.: B14737152
CAS No.: 6279-67-0
M. Wt: 297.4 g/mol
InChI Key: VCNVYVZNDUDUCS-UHFFFAOYSA-N
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Description

3-[(Dimethylamino)methyl]-5-(2-methylbutan-2-yl)[1,1’-biphenyl]-2-ol is an organic compound that belongs to the class of biphenyl derivatives. This compound features a biphenyl core with a hydroxyl group and a dimethylamino group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Dimethylamino)methyl]-5-(2-methylbutan-2-yl)[1,1’-biphenyl]-2-ol typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized using methods such as the Suzuki-Miyaura coupling reaction, where a halogenated benzene reacts with a boronic acid derivative in the presence of a palladium catalyst.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via electrophilic aromatic substitution or through the reduction of a corresponding carbonyl compound.

    Addition of the Dimethylamino Group: The dimethylamino group can be added using reductive amination, where a primary amine reacts with a carbonyl compound in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[(Dimethylamino)methyl]-5-(2-methylbutan-2-yl)[1,1’-biphenyl]-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The carbonyl compound can be reduced back to the hydroxyl group.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Regeneration of the hydroxyl group.

    Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

3-[(Dimethylamino)methyl]-5-(2-methylbutan-2-yl)[1,1’-biphenyl]-2-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 3-[(Dimethylamino)methyl]-5-(2-methylbutan-2-yl)[1,1’-biphenyl]-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the dimethylamino group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethanol: A compound with a similar dimethylamino group but a different core structure.

    Biphenyl: The parent compound without the hydroxyl and dimethylamino groups.

    Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.

Uniqueness

3-[(Dimethylamino)methyl]-5-(2-methylbutan-2-yl)[1,1’-biphenyl]-2-ol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the hydroxyl and dimethylamino groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

CAS No.

6279-67-0

Molecular Formula

C20H27NO

Molecular Weight

297.4 g/mol

IUPAC Name

2-[(dimethylamino)methyl]-4-(2-methylbutan-2-yl)-6-phenylphenol

InChI

InChI=1S/C20H27NO/c1-6-20(2,3)17-12-16(14-21(4)5)19(22)18(13-17)15-10-8-7-9-11-15/h7-13,22H,6,14H2,1-5H3

InChI Key

VCNVYVZNDUDUCS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC(=C(C(=C1)C2=CC=CC=C2)O)CN(C)C

Origin of Product

United States

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